molecular formula C27H29N5O2 B2568839 5-ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040650-06-3

5-ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2568839
CAS RN: 1040650-06-3
M. Wt: 455.562
InChI Key: MVZSRVJPQDWRJG-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that appears to contain a pyrazolo[4,3-c]pyridine core structure. Pyrazolo[4,3-c]pyridines are a type of heterocyclic aromatic organic compound . They have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of pyrazolo[4,3-c]pyridine derivatives has been reported in the literature . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolo[4,3-c]pyridines can undergo a variety of reactions .

Scientific Research Applications

Pharmacological Research

This compound’s structure suggests potential for pharmacological exploration. The presence of a piperazine ring, often found in pharmaceuticals, could indicate possible uses in developing new medications. Its structural similarity to known bioactive molecules could mean it has properties worth investigating for antibacterial , antifungal , or anticancer activities .

Analytical Chemistry

The unique structure of this compound makes it a candidate for use as a standard or reagent in analytical methods. It could be used in chromatographic techniques or spectroscopy for the identification and quantification of similar compounds or as a part of a reference library .

properties

IUPAC Name

5-ethyl-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-2-29-19-23(25-24(20-29)27(34)32(28-25)22-11-7-4-8-12-22)26(33)31-17-15-30(16-18-31)14-13-21-9-5-3-6-10-21/h3-12,19-20H,2,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZSRVJPQDWRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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